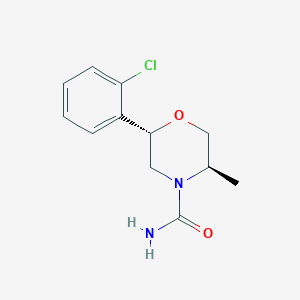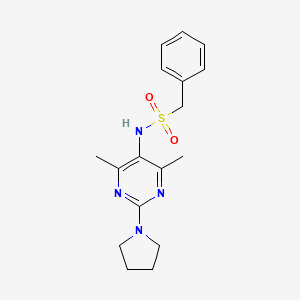
N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a nicotinamide moiety, a hydroxy group, and a tetrahydrothiophenyl ether linkage, which could contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” can be achieved through a multi-step process involving the following key steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized from nicotinic acid through amide formation using reagents such as thionyl chloride and ammonia.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a Grignard reaction using a suitable organomagnesium halide and a carbonyl compound.
Etherification with Tetrahydrothiophenol: The tetrahydrothiophenyl ether linkage can be formed through a nucleophilic substitution reaction between the hydroxy group and tetrahydrothiophenol in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The nicotinamide moiety can be reduced to form a dihydronicotinamide derivative.
Substitution: The ether linkage can be cleaved and substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Strong nucleophiles such as alkoxides or thiolates can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydronicotinamide derivatives.
Substitution: Formation of new ether or thioether derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of novel polymers or materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to nicotinamide adenine dinucleotide (NAD+).
Cell Signaling: Potential role in modulating cellular signaling pathways.
Medicine
Drug Development: The compound could be explored as a lead compound for the development of new therapeutic agents.
Diagnostics: Potential use in diagnostic assays or imaging techniques.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” would depend on its specific interactions with molecular targets. Possible mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
Redox Reactions: Participating in redox reactions due to the presence of the hydroxy group and nicotinamide moiety.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simple amide derivative of nicotinic acid.
Nicotinamide Riboside: A precursor to NAD+ with potential anti-aging properties.
Nicotinamide Mononucleotide: Another NAD+ precursor with similar biological functions.
Uniqueness
“N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” is unique due to its combination of a hydroxy group, tetrahydrothiophenyl ether linkage, and nicotinamide moiety. This unique structure may confer distinct chemical and biological properties compared to other nicotinamide derivatives.
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,9-17)16-12(18)11-4-3-6-15-13(11)19-10-5-7-20-8-10/h3-4,6,10,17H,5,7-9H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTNEWFUTDQJJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=C(N=CC=C1)OC2CCSC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2403345.png)
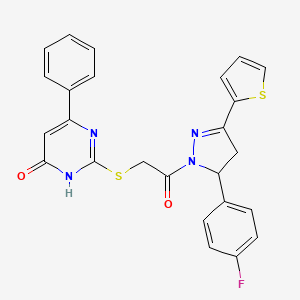
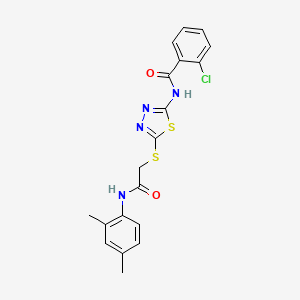
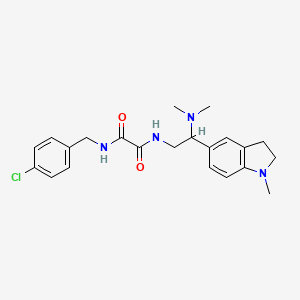
![2-Benzyl-5-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2403355.png)
![4-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2403356.png)


![11-acetyl-5-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2403361.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2403362.png)
![[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine](/img/structure/B2403364.png)
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2403365.png)
